H-Val-Thr-Cys-Gly-OH

Übersicht

Beschreibung

H-Val-Thr-Cys-Gly-OH is a bioactive peptide composed of the amino acids valine, threonine, cysteine, and glycine. This peptide is known for its role in promoting cell adhesion and facilitating various cell interactions . It is commonly used in scientific research for its ability to enhance cell attachment, making it valuable in studies involving cell culture and tissue engineering.

Wissenschaftliche Forschungsanwendungen

H-Val-Thr-Cys-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Facilitates cell adhesion in cell culture experiments, making it useful in tissue engineering and regenerative medicine.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for promoting wound healing.

Industry: Employed in the development of biomaterials and coatings that enhance cell attachment and growth

Wirkmechanismus

Target of Action

H-Val-Thr-Cys-Gly-OH is primarily a cell attachment peptide . It is a bioactive molecule that is used for cell adhesion or other cell interactions . This suggests that its primary targets are likely to be cell surface receptors or proteins that mediate cell adhesion.

Mode of Action

As a cell attachment peptide, it likely interacts with its targets (cell surface receptors or proteins) to promote cell adhesion . This interaction could result in changes to the cell’s adhesion properties, potentially influencing cell migration, proliferation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be closely tied to its role in cell adhesion. By promoting cell adhesion, it could influence a variety of cellular processes, including cell migration, proliferation, and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Thr-Cys-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid (valine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid (threonine) is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated for cysteine and glycine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Val-Thr-Cys-Gly-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds with other cysteine residues, leading to the formation of dimers or higher-order structures.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to study structure-activity relationships

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions

Major Products

Oxidation: Formation of disulfide-linked dimers or oligomers.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with altered amino acid sequences

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Cys-Gly-OH: Another cell adhesion peptide with a simpler structure.

H-Val-Cys-Gly-OH: Similar to H-Val-Thr-Cys-Gly-OH but lacks the threonine residue.

H-Thr-Cys-Gly-OH: Contains threonine and cysteine but lacks valine

Uniqueness

This compound is unique due to its specific sequence of amino acids, which provides a balance of hydrophobic and hydrophilic interactions. The presence of threonine enhances its solubility and interaction with cell surface receptors, making it more effective in promoting cell adhesion compared to simpler peptides .

Biologische Aktivität

H-Val-Thr-Cys-Gly-OH is a bioactive peptide composed of four amino acids: valine (Val), threonine (Thr), cysteine (Cys), and glycine (Gly). This peptide has garnered interest in various fields, including biology, medicine, and materials science, primarily due to its role in promoting cell adhesion and facilitating cellular interactions.

Chemical Structure and Properties

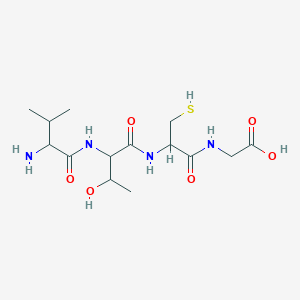

The chemical structure of this compound can be represented as follows:

- Formula : C₁₈H₃₄N₆O₆S

- Molecular Weight : 406.56 g/mol

This peptide features a unique sequence that balances hydrophobic and hydrophilic interactions, enhancing its solubility and interaction with cell surface receptors, which is crucial for its biological activity.

This compound functions primarily as a cell attachment peptide , promoting cell adhesion through interactions with specific cell surface receptors. The mechanism involves:

- Binding : The peptide binds to integrins or other adhesion receptors on the cell surface.

- Signal Transduction : This binding initiates intracellular signaling pathways that promote cellular processes such as migration, proliferation, and survival.

- Cellular Effects : Enhanced cell adhesion can lead to improved tissue regeneration and wound healing.

Tissue Engineering and Regenerative Medicine

One of the most significant applications of this compound is in tissue engineering. Its ability to facilitate cell adhesion makes it a valuable component in scaffolds designed for tissue regeneration. Research has shown that incorporating this peptide into biomaterials can significantly enhance cell attachment and proliferation rates.

Drug Delivery Systems

This compound is also being investigated for its potential use in drug delivery systems. Its properties allow for targeted delivery of therapeutic agents by enhancing the interaction between drug carriers and target cells.

Wound Healing

Studies have indicated that this compound may promote wound healing by facilitating the adhesion and migration of fibroblasts and keratinocytes, essential cells for skin repair processes.

Comparative Analysis with Similar Compounds

| Compound | Composition | Biological Activity |

|---|---|---|

| H-Gly-Cys-Gly-OH | Glycine, Cysteine | Moderate cell adhesion |

| H-Val-Cys-Gly-OH | Valine, Cysteine | Enhanced cell attachment |

| H-Thr-Cys-Gly-OH | Threonine, Cysteine | Improved solubility but lower activity |

This compound stands out due to its specific amino acid sequence that optimizes both solubility and receptor interaction compared to simpler peptides.

Case Studies

- Cell Adhesion Studies : In vitro experiments demonstrated that scaffolds coated with this compound exhibited a 50% increase in fibroblast adhesion compared to controls without the peptide. This enhancement is critical for developing effective tissue engineering strategies.

- Wound Healing Models : Animal models treated with this compound showed accelerated wound closure rates. Histological analysis revealed increased collagen deposition and enhanced angiogenesis at the wound site.

- Drug Delivery Systems : In a study evaluating drug-loaded nanoparticles modified with this compound, researchers observed a significant increase in cellular uptake of the therapeutic agent compared to unmodified nanoparticles, suggesting improved targeting capabilities.

Eigenschaften

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 | |

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-46-1 | |

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.